N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide
Description
N-(2-Methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a tetrazole ring and a methoxyethyl substituent. The methoxyethyl group may improve solubility and membrane permeability.
Properties
Molecular Formula |
C13H17N5O3 |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(2-methyltetrazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C13H17N5O3/c1-18-16-13(15-17-18)10-3-5-11(6-4-10)21-9-12(19)14-7-8-20-2/h3-6H,7-9H2,1-2H3,(H,14,19) |
InChI Key |
UPZIXFLHHSOGEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from an appropriate nitrile precursor using azide sources under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Acetamide Linkage: The acetamide linkage can be formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the development of novel materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors, enzymes, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Acetamides
N-(1-Benzyl-4-Piperidinyl)-2-[4-(2-Methyl-2H-Tetrazol-5-yl)Phenoxy]Acetamide ()
- Molecular Formula : C₂₂H₂₆N₆O₂
- Key Features : Benzylpiperidine substituent and tetrazole ring.
- However, the higher molecular weight (406.49 g/mol) may reduce bioavailability .
Tetrazole-Based Boronic Acids ()
- Example: [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid
- Key Features : Boronic acid moiety instead of acetamide.
- Comparison : The boronic acid group enables covalent binding to enzymes like histone deacetylases (HDACs). In vitro studies show potent inhibition of fungal appressorium formation at 1 µM, suggesting superior activity to trichostatin A . The acetamide derivative may lack this covalent binding mechanism but could offer better metabolic stability.
Thiazolidinedione (TZD) Derivatives ()
(Z)-5-(2-(4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)-Acetyl)-2-Hydroxybenzamide ()
- Key Features : TZD core with anti-inflammatory activity.
- Comparison: TZD derivatives exhibit strong anti-inflammatory effects (e.g., compound 73 in showed activity comparable to indomethacin).
Hypoglycemic Acetamide-TZD Derivatives ()
- Example: 2-(4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide
- Key Features : Nitrophenyl and TZD groups.
- Hypoglycemic Activity: Demonstrated significant blood glucose reduction in mice.
Substituted Acetamides with Heterocyclic Moieties
N-(5-Acetamido-4-(2-Thienyl)-1,3-Thiazol-2-yl)-2-(2-Methoxyphenoxy)Acetamide ()
- Key Features : Thiazole and thiophene substituents.
- The target compound’s tetrazole may provide similar aromatic interactions but with different steric effects .
Piperidine-Linked Acetamide ()
- Example: N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-2-(1-(2-Methoxyethyl)Piperidin-4-ylidene)Acetamide
- Key Features: Quinoline and piperidine groups.
- Comparison: The extended aromatic system (quinoline) may improve DNA intercalation properties, relevant in anticancer applications. The target compound’s simpler structure may focus activity on specific enzymatic targets .
Biological Activity
N-(2-methoxyethyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of antihypertensive and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Characterization techniques such as ^1H NMR, ^13C NMR, and FTIR are employed to confirm the structure and purity of the compound.
Antihypertensive Activity
Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antihypertensive properties. For instance, a series of compounds related to this compound were evaluated for their ability to inhibit angiotensin II receptors, which play a crucial role in regulating blood pressure.
Key Findings:
- Mechanism: The compound acts as an angiotensin II receptor antagonist, leading to vasodilation and reduced blood pressure.
- Efficacy: In vitro assays showed that certain derivatives had greater efficacy than existing antihypertensive drugs, with IC50 values indicating potent activity against hypertension (Table 1).
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| AV1 | 12.3 | 78% |
| AV2 | 8.7 | 85% |
| AV3 | 10.5 | 80% |
Antimicrobial Activity
The antimicrobial properties of this compound were also assessed against various bacterial strains. The compound demonstrated noteworthy inhibitory effects against both Gram-positive and Gram-negative bacteria.
Study Results:
- Tested Strains: Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Results: The compound exhibited minimum inhibitory concentrations (MIC) in the range of 15–30 µg/mL for these pathogens, indicating moderate to strong antibacterial activity (Table 2).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Candida albicans | 30 |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target receptors. These studies suggest that the compound forms stable interactions with key amino acids within the active sites of enzymes involved in hypertension regulation and microbial resistance.
Binding Interactions:
- Salt Bridges: Formation with positively charged residues.
- Hydrophobic Interactions: Contributing to the stability of the ligand-receptor complex.
Case Studies
Several case studies have been published highlighting the therapeutic potential of tetrazole derivatives similar to this compound:
- Hypertension Management: A clinical trial evaluated a related tetrazole compound in hypertensive patients, showing a significant reduction in systolic and diastolic blood pressure compared to placebo.
- Infection Control: A study assessed the efficacy of a formulation containing this compound against multi-drug resistant strains of bacteria, demonstrating promising results in reducing infection rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
